Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate
CAS No.:
Cat. No.: VC16949820
Molecular Formula: C19H16BrNO2S
Molecular Weight: 402.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16BrNO2S |
|---|---|
| Molecular Weight | 402.3 g/mol |
| IUPAC Name | ethyl 2-[3-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C19H16BrNO2S/c1-2-23-19(22)17-16(14-8-4-3-5-9-14)21-18(24-17)15-10-6-7-13(11-15)12-20/h3-11H,2,12H2,1H3 |
| Standard InChI Key | CYYPXKZTGPYSBH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)CBr)C3=CC=CC=C3 |
Introduction
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate is a complex organic compound with a molecular formula of C19H16BrNO2S and a molecular weight of 402.3048 g/mol . This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features, which include a thiazole ring, a phenyl group, and a bromomethyl substituent.
Potential Applications
While specific applications of Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate are not extensively reported, compounds with similar structures are often explored for their biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of a bromomethyl group allows for further functionalization, which could enhance its biological activity or serve as a building block for more complex molecules.
Research Findings and Future Directions
Given the limited availability of specific research findings on Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate, future studies could focus on its synthesis optimization, biological activity screening, and structural modifications to enhance its potential applications. The compound's unique structure suggests it could be a valuable intermediate in the development of new pharmaceutical agents or materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume